5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene
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Overview
Description
5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene typically involves the bromomethylation of 1,3-dichloro-2-methoxybenzene. One common method includes the reaction of 1,3-dichloro-2-methoxybenzene with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly bromomethylating agents can be considered to minimize hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,3-dichloro-2-methoxybenzene.
Scientific Research Applications
5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1,3-dichloro-2-methoxybenzene
- 5-(Hydroxymethyl)-1,3-dichloro-2-methoxybenzene
- 5-(Iodomethyl)-1,3-dichloro-2-methoxybenzene
Uniqueness
5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and iodo analogs. The bromine atom’s larger size and higher reactivity make it a valuable intermediate for further chemical transformations .
Properties
CAS No. |
98544-66-2 |
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Molecular Formula |
C8H7BrCl2O |
Molecular Weight |
269.95 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3-dichloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
BDYRPACMDPZMDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CBr)Cl |
Origin of Product |
United States |
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